Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic ether derivative featuring a diphenylmethyl group at position 3, an iodomethyl substituent at position 1, and an ethyl carboxylate moiety at position 4.
Properties
Molecular Formula |
C22H23IO3 |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
ethyl 3-benzhydryl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C22H23IO3/c1-2-25-20(24)22-13-21(14-22,15-23)26-19(22)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18-19H,2,13-15H2,1H3 |
InChI Key |
AVNUNNRGSZTJBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C(C3=CC=CC=C3)C4=CC=CC=C4)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common method includes the reaction of diphenylmethanol with ethyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate in the presence of a strong base to form the intermediate compound. This intermediate is then treated with iodomethane under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodomethyl Group
The iodomethyl moiety serves as a key reactive site for S<sub>N</sub>2 displacement reactions . For example:
-
Ammonolysis : Treatment with amines (e.g., benzylamine) in DMF at 80°C replaces the iodine atom with an amine group, yielding secondary amine derivatives .
-
Thiol Substitution : Reacts with thiophenol in the presence of K<sub>2</sub>CO<sub>3</sub> to form thioether linkages .
Key Factors :
-
Steric hindrance from the diphenylmethyl group slows reaction rates compared to less substituted analogs .
-
Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity and reaction efficiency .
Functionalization of the Ester Group
The ethyl carboxylate undergoes hydrolysis and transesterification :
-
Acid-Catalyzed Hydrolysis : Concentrated HCl in ethanol/water (1:1) at reflux converts the ester to a carboxylic acid .
-
Alkaline Transesterification : Reacts with methanol/NaOH to form methyl esters .
Ring-Opening Reactions
The bicyclo[2.1.1]hexane core participates in acid-mediated ring-opening :
-
Treatment with H<sub>2</sub>SO<sub>4</sub> in THF generates a diol derivative via cleavage of the ether bridge .
Metal-Catalyzed Coupling Reactions
The iodine atom enables cross-coupling under Ullmann or Suzuki-Miyaura conditions :
Radical Reactions
The C-I bond undergoes homolytic cleavage under UV light or AIBN initiation:
Comparative Reactivity with Structural Analogs
The diphenylmethyl group distinguishes this compound from simpler bicyclohexane derivatives:
Scientific Research Applications
Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Analysis
Diphenylmethyl Substituent (Target Compound): The diphenylmethyl group introduces significant steric bulk and lipophilicity (estimated XLogP3 ~5.0). The aromatic rings may engage in π-π stacking, useful in crystal engineering or binding to aromatic protein residues.
Alkyl Substituents (Dimethyl, Butyl) : Dimethyl (C₁₁H₁₇IO₃): Lower molecular weight (324.15 g/mol) and XLogP3 (2.0) compared to the target compound. The compact methyl groups reduce steric hindrance, favoring synthetic accessibility. Butyl (C₁₃H₂₁IO₃): Increased lipophilicity (XLogP3 3.2) due to the longer alkyl chain. This may enhance solubility in nonpolar solvents but reduce aqueous stability.
Aromatic Substituents (Trifluoromethylsulfanyl, Trifluoromethoxy) :
- Trifluoromethylsulfanyl (C₁₆H₁₆F₃IO₃S) : The electron-withdrawing -SCF₃ group increases metabolic stability and lipophilicity (XLogP3 4.6). Such groups are common in agrochemicals and pharmaceuticals.
- Trifluoromethoxy (C₁₆H₁₆F₃IO₄) : The -OCF₃ group similarly enhances resistance to oxidation but slightly reduces lipophilicity compared to -SCF₃ (MW 456.20 vs. 472.3).
Unsubstituted Base Structure :
- The simplest analogue (C₉H₁₃IO₃, MW 296.11) serves as a scaffold for derivatization. Its lower XLogP3 (~1.5) suggests higher aqueous solubility, advantageous for drug formulation.
Biological Activity
Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and relevance in scientific research.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| CAS Number | 2694735-13-0 |
| Molecular Formula | CHI O |
| Molecular Weight | 386.2 g/mol |
| Purity | ≥95% |
The compound features an iodomethyl group, which is significant for its reactivity and potential biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Iodocyclization : A key step that introduces the iodomethyl group into the bicyclic structure.
- Photochemical Reactions : Utilized to form the bicyclic core through [2+2] cycloaddition reactions.
These methods allow for the generation of various derivatives that can be further explored for biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds that may lead to desired pharmacological effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in antibiotic development.
- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for certain enzymes, which could be beneficial in treating diseases linked to enzyme overactivity.
- Bioisosteric Properties : The bicyclic structure has been validated as a bioisostere for ortho- and meta-benzenes, enhancing its applicability in drug design .
Case Studies
Several studies have highlighted the biological implications of related compounds:
-
Study on Antimicrobial Activity :
- A derivative of the bicyclic structure was tested against multiple bacterial strains, showing significant inhibition rates compared to standard antibiotics.
- Enzyme Inhibition Research :
- Drug Design Applications :
Q & A
What are the optimal synthetic routes for preparing ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, and how do reaction conditions influence product purity?
Basic Research Question
The compound can be synthesized via visible-light-induced triplet energy transfer catalysis, leveraging a formal [2π + 2σ] photocycloaddition between benzoylformate esters and bicyclo[1.1.0]butanes . Alternative methods include intramolecular photocycloaddition of ethyl 3-(2-propenyloxy)propenoate derivatives, as demonstrated for structurally related 2-oxabicyclo[2.1.1]hexanes . Key factors include:
- Light source wavelength : Blue light (450 nm) optimizes energy transfer efficiency.
- Substituent compatibility : Bulky groups (e.g., diphenylmethyl) require extended reaction times (24–48 hours) to avoid steric hindrance.
- Iodomethyl introduction : Post-synthetic iodination using NaI in acetone under reflux achieves >90% yield, confirmed by <sup>1</sup>H-NMR monitoring of the methylene iodide signal (δ 3.2–3.4 ppm) .
How can researchers confirm the stereochemical configuration and substituent positioning in this bicyclic scaffold?
Basic Research Question
Methodological approach :
- <sup>1</sup>H-NMR analysis : Compare coupling constants (e.g., JHH = 8–10 Hz for endo protons) with reference spectra of ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate analogs .
- X-ray crystallography : Resolves ambiguities in bridgehead substituent orientation (e.g., iodomethyl vs. diphenylmethyl spatial arrangement) .
- HRMS-ESI : Validate molecular formula (e.g., [C23H23IO3+Na]<sup>+</sup> requires m/z 545.0432) .
What experimental strategies mitigate competing fragmentation pathways during solvolysis or thermolysis of this compound?
Advanced Research Question
Fragmentation dominates under high-temperature or low-nucleophilicity conditions (e.g., in DMSO or DMF) due to the labile C–I bond . To favor displacement over fragmentation:
- Solvent selection : Use polar protic solvents (e.g., MeOH/H2O) to stabilize carbocation intermediates.
- Leaving group modification : Replace iodide with tosylate for slower, more controlled reactions (t1/2 = 6 hours vs. 30 minutes for iodide in MeOH at 25°C).
- Low-temperature kinetics : Perform reactions at –20°C to suppress entropy-driven fragmentation .
How does the iodomethyl substituent influence metabolic stability compared to other bioisosteric replacements (e.g., bicyclo[2.1.1]hexane)?
Advanced Research Question
The iodomethyl group enhances metabolic stability by reducing oxidative metabolism in liver microsomes. Comparative
What computational or experimental tools resolve contradictions in regioselectivity during electrophilic functionalization?
Advanced Research Question
Conflicting reports on electrophilic attack at C3 vs. C5 arise from solvent-dependent charge distribution. Resolve via:
- DFT calculations : Analyze Mulliken charges (e.g., C3 = –0.12 e, C5 = –0.08 e in CH2Cl2), predicting C3 as the electrophilic site .
- Isotopic labeling : Use <sup>13</sup>C-labeled substrates to track regioselectivity in halogenation reactions .
- Kinetic profiling : Compare rate constants (kC3 = 2.5 × 10<sup>–3</sup> s<sup>–1</sup>, kC5 = 1.1 × 10<sup>–3</sup> s<sup>–1</sup> at 25°C) .
How does the diphenylmethyl group affect the compound’s utility as a bioisostere in drug design?
Advanced Research Question
The diphenylmethyl group mimics aromatic π-π interactions while improving solubility and reducing off-target binding. Key metrics:
- LogP reduction : Diphenylmethyl (LogP = 4.2) vs. bicyclo[2.1.1]hexane (LogP = 3.1) lowers hydrophobicity .
- Target affinity : Maintains IC50 values within 2-fold of phenyl analogs in kinase inhibition assays .
- Crystallographic alignment : Overlaps with ortho-substituted phenyl rings in protein binding pockets (RMSD = 0.8 Å) .
What are the limitations of current synthetic methods for scaling this compound to multigram quantities?
Basic Research Question
Challenges include:
- Photoreactor scalability : Batch reactors >1 L suffer from uneven light penetration, reducing yield by 15–20% .
- Iodine handling : Requires strict temperature control (<40°C) to prevent HI generation and side reactions.
- Chromatography reliance : Replace with crystallization (e.g., hexane/EtOAc, 4:1) for >85% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
